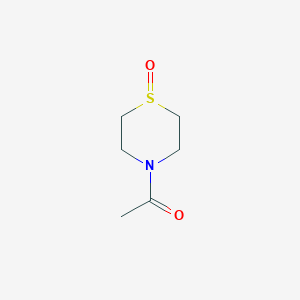
4-Acetyl-1lambda~4~,4-thiazinan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-1lambda~4~,4-thiazinan-1-one is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiazinanone family, which is known for its significant role in pharmaceutical chemistry due to its diverse biological activities, including antibacterial, antifungal, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1lambda~4~,4-thiazinan-1-one can be achieved through various methods. One common approach involves the reaction between N,N′-disubstituted thioureas and acryloyl chloride. This reaction proceeds efficiently in the presence of an electrogenerated base, such as acetonitrile, which promotes the formation of the desired thiazinanone derivative . Another method involves the reaction between hydrazinecarbothioamides and diphenylcycloprop-2-enone in refluxing ethanol with triethylamine as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-1lambda~4~,4-thiazinan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazinane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazinanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazinane derivatives, and various substituted thiazinanones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Acetyl-1lambda~4~,4-thiazinan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 4-Acetyl-1lambda~4~,4-thiazinan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . Additionally, molecular docking studies have revealed its binding interactions with bacterial proteins, contributing to its antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Thiazinan-4-one: Another member of the thiazinanone family with similar biological activities.
Imino-1,3-thiazinan-4-one: A derivative with potential therapeutic applications in treating diseases like Parkinson’s.
3-Alkyl-2-aryl-1,3-thiazinan-4-ones: Compounds with methylsulfonyl pharmacophores that exhibit inhibition activity against COX-2.
Uniqueness
4-Acetyl-1lambda~4~,4-thiazinan-1-one stands out due to its unique acetyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
Eigenschaften
CAS-Nummer |
76176-88-0 |
|---|---|
Molekularformel |
C6H11NO2S |
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
1-(1-oxo-1,4-thiazinan-4-yl)ethanone |
InChI |
InChI=1S/C6H11NO2S/c1-6(8)7-2-4-10(9)5-3-7/h2-5H2,1H3 |
InChI-Schlüssel |
PCYGKDZHAISJSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCS(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



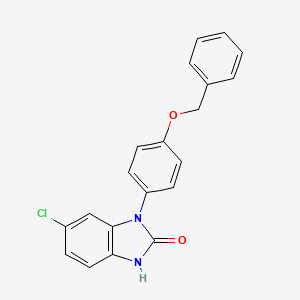
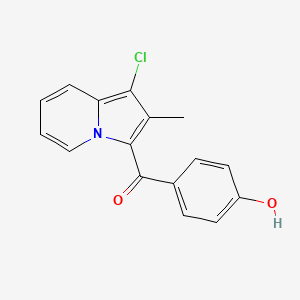

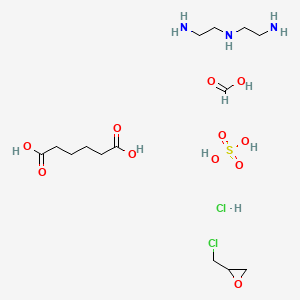


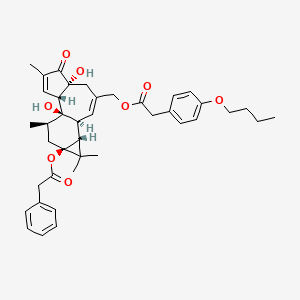
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
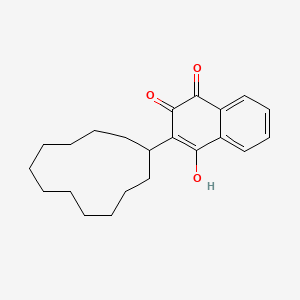
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
